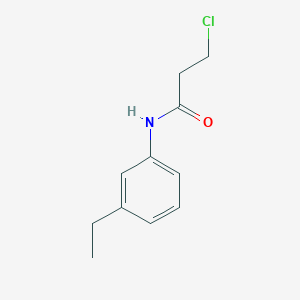

3-chloro-N-(3-ethylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-chloro-N-(3-ethylphenyl)propanamide typically involves the reaction of 3-ethylphenylamine with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

3-chloro-N-(3-ethylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Oxidation Reactions: It can be oxidized to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .

Wissenschaftliche Forschungsanwendungen

3-chloro-N-(3-ethylphenyl)propanamide is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is used in studies involving protein interactions and modifications.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(3-ethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-chloro-N-(3-ethylphenyl)propanamide include:

3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a methoxy group instead of an ethyl group on the phenyl ring.

3-chloro-N-(3-methylphenyl)propanamide: This compound has a methyl group instead of an ethyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts .

Biologische Aktivität

3-chloro-N-(3-ethylphenyl)propanamide, a compound with the chemical formula C11H14ClNO, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent on the nitrogen atom and an ethyl group attached to a phenyl ring, which contributes to its unique biological properties. Its structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Studies

| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 50 µg/mL |

| Escherichia coli | Moderate | 100 µg/mL |

| Pseudomonas aeruginosa | Weak | 200 µg/mL |

These findings suggest that while the compound exhibits some antimicrobial activity, it may not be as potent as traditional antibiotics such as ampicillin, which serves as a benchmark in many studies .

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the presence of the chloro group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of several derivatives including this compound. The results indicated that while some derivatives showed promising activity against resistant strains of bacteria, this particular compound had moderate effectiveness against standard strains .

- Synergistic Effects : Another study explored the potential for synergistic effects when combining this compound with other antimicrobial agents. The combination resulted in a significant reduction in MIC values for resistant strains of Staphylococcus aureus, suggesting that this compound could be used in combination therapies to enhance efficacy .

Pharmacological Potential

Beyond its antimicrobial properties, this compound may have applications in treating other conditions. Preliminary research indicates potential anti-inflammatory and analgesic effects, although further studies are necessary to validate these findings.

Future Research Directions

- In Vivo Studies : There is a need for comprehensive in vivo studies to better understand the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Investigating the precise mechanisms through which this compound interacts with biological systems will provide insights into its therapeutic potential.

- Broader Spectrum Testing : Expanding testing to include a wider range of pathogens and resistance profiles will help establish the full scope of its antimicrobial activity.

Eigenschaften

IUPAC Name |

3-chloro-N-(3-ethylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12/h3-5,8H,2,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVOIUIGETVACK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407225 |

Source

|

| Record name | 3-chloro-N-(3-ethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573997-99-6 |

Source

|

| Record name | 3-chloro-N-(3-ethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.